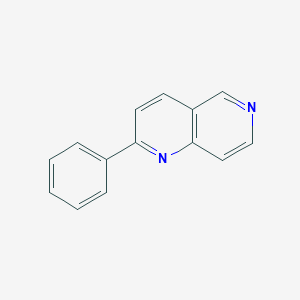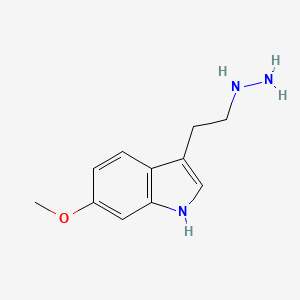![molecular formula C11H10ClNO B11893055 5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone core. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One efficient method is the transition metal-free diastereoselective cyclopropanation using tosylhydrazone salts . This method avoids the use of hazardous diazo compounds and provides high yields of the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one has been studied for its potential anticancer properties. Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones have shown promising activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancers . These compounds have been found to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer research.
Mechanism of Action
The mechanism by which 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been observed to induce cell cycle arrest in the G0/G1 phase and promote caspase-3 dependent apoptotic cell death . This suggests that the compound may interfere with key regulatory proteins involved in cell cycle progression and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-indolin]-2’-ones: These compounds share the spirocyclic structure and have similar biological activities.
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic structures but with different ring sizes and substituents.
Uniqueness
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5'-chloro-1'-methylspiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C11H10ClNO/c1-13-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3 |
InChI Key |
AUEAFFRJXVWUBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
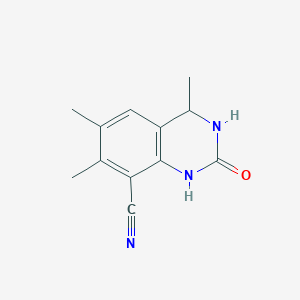
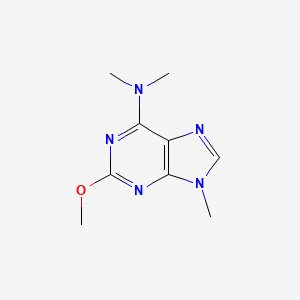

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

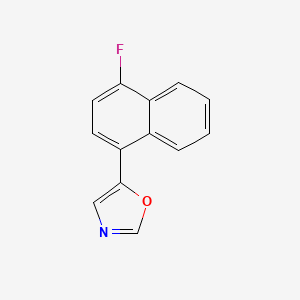
![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
